molecular formula C17H12BrN3 B11653612 (2E)-3-(3-bromophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

(2E)-3-(3-bromophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B11653612
M. Wt: 338.2 g/mol
InChI Key: MMZHVLPZLHGLCY-UKTHLTGXSA-N
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Description

(2E)-3-(3-BROMOPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE is an organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a bromophenyl group and a benzodiazole moiety connected through a propenenitrile linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-BROMOPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE typically involves the following steps:

    Formation of the Benzodiazole Moiety: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Propenenitrile Linkage Formation: The final step involves the coupling of the bromophenyl group with the benzodiazole moiety through a propenenitrile linkage. This can be achieved using a Heck reaction, where the bromophenyl compound is reacted with acrylonitrile in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of (2E)-3-(3-BROMOPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it into primary amines or other reduced forms.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazole oxides, while reduction can produce primary amines.

Scientific Research Applications

(2E)-3-(3-BROMOPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-3-(3-BROMOPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE involves its interaction with specific molecular targets. The benzodiazole moiety can interact with enzymes and receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3-CHLOROPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE: Similar structure but with a chlorine atom instead of bromine.

    (2E)-3-(3-FLUOROPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (2E)-3-(3-BROMOPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE imparts unique electronic and steric properties, influencing its reactivity and interactions. This makes it distinct from its chloro and fluoro analogs, which may exhibit different chemical behaviors and biological activities.

Properties

Molecular Formula

C17H12BrN3

Molecular Weight

338.2 g/mol

IUPAC Name

(E)-3-(3-bromophenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C17H12BrN3/c1-21-16-8-3-2-7-15(16)20-17(21)13(11-19)9-12-5-4-6-14(18)10-12/h2-10H,1H3/b13-9+

InChI Key

MMZHVLPZLHGLCY-UKTHLTGXSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C/C3=CC(=CC=C3)Br)/C#N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=CC3=CC(=CC=C3)Br)C#N

Origin of Product

United States

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